molecular formula C14H16N2O B13709594 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one

3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one

Cat. No.: B13709594
M. Wt: 228.29 g/mol
InChI Key: AIUFUACKLGTZLH-UHFFFAOYSA-N
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Description

3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a core heterocyclic scaffold. This pyrazin-2(1H)-one derivative features a tert-butylphenyl substituent, a group known to influence the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile. Researchers utilize this and related pyrazinone structures as key intermediates in the synthesis of more complex molecules for biological evaluation . The structural motif of pyrazin-2(1H)-one is present in compounds investigated for a range of pharmacological activities. While the specific activity of this isomer is characterized in the available literature, research on closely related [1,2,5]Oxadiazolo[3,4-b]pyrazine derivatives has demonstrated their potential as small-molecule mitochondrial uncouplers . Such compounds are being explored for the treatment of metabolic diseases, including nonalcoholic steatohepatitis (NASH), by increasing energy expenditure and reducing reactive oxygen species formation . The electron-withdrawing nature of the pyrazinone core can enhance the acidity of adjacent N-H protons, which is a critical feature for the protonophoric activity in mitochondrial uncouplers . This makes this compound a valuable template for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for metabolic disorders. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C14H16N2O/c1-14(2,3)11-6-4-10(5-7-11)12-13(17)16-9-8-15-12/h4-9H,1-3H3,(H,16,17)

InChI Key

AIUFUACKLGTZLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC=CNC2=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of Tert-butyl Phenyl Pyrazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic stability of tert-butyl phenyl pyrazinone derivatives, a class of compounds with significant potential in medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-tested methodologies to offer a robust framework for understanding and evaluating the stability of these molecules.

Introduction: The Significance of Pyrazinone Scaffolds and the Imperative of Stability

Pyrazinones are a class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse pharmacological activities. The incorporation of a pyrazinone core in a molecule's structure can lead to a range of biological effects, including anti-cancer, anti-viral, and anti-inflammatory properties. The tert-butyl and phenyl moieties, when appended to the pyrazinone ring, can further modulate these activities and influence the compound's pharmacokinetic profile.

However, for any biologically active molecule to be a viable drug candidate, it must possess adequate stability under various conditions. Thermodynamic stability, in particular, is a critical parameter that dictates a compound's shelf-life, its behavior in physiological environments, and its ultimate efficacy and safety. A thorough understanding of the factors governing the thermodynamic stability of tert-butyl phenyl pyrazinone derivatives is therefore paramount for their successful development.

Synthesis and Characterization of Tert-butyl Phenyl Pyrazinone Derivatives

The rational design and synthesis of stable pyrazinone derivatives begin with a robust synthetic strategy. A common and effective method for the synthesis of substituted pyrazinones is the condensation of α-amino amides with α-keto esters.

General Synthetic Protocol

A generalized, step-by-step protocol for the synthesis of a model tert-butyl phenyl pyrazinone derivative is outlined below. This protocol is designed to be a self-validating system, with in-process controls and characterization steps to ensure the integrity of the final compound.

Step 1: Synthesis of the α-amino amide intermediate.

  • React a commercially available N-Boc protected amino acid with tert-butylamine in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup to remove water-soluble byproducts.

  • Purify the product by column chromatography on silica gel.

  • Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Characterize the resulting α-amino amide by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Condensation with an α-keto ester.

  • Dissolve the α-amino amide and a phenyl-substituted α-keto ester (e.g., ethyl benzoylformate) in a suitable solvent, such as ethanol or acetic acid.

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the pyrazinone product.

  • Collect the solid product by filtration and wash with a cold solvent.

Step 3: Purification and Final Characterization.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure tert-butyl phenyl pyrazinone derivative.

  • Thoroughly characterize the final compound using a suite of analytical techniques:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.

    • Single-crystal X-ray Diffraction (if suitable crystals are obtained): To unambiguously determine the three-dimensional structure.

Visualization of the Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: α-amino amide Synthesis cluster_1 Step 2: Condensation cluster_2 Step 3: Purification & Characterization N-Boc Amino Acid N-Boc Amino Acid Coupling Coupling N-Boc Amino Acid->Coupling tert-Butylamine tert-Butylamine tert-Butylamine->Coupling Boc-protected intermediate Boc-protected intermediate Coupling->Boc-protected intermediate Deprotection Deprotection Boc-protected intermediate->Deprotection α-amino amide α-amino amide Deprotection->α-amino amide Condensation Reaction Condensation Reaction α-amino amide->Condensation Reaction Phenyl α-keto ester Phenyl α-keto ester Phenyl α-keto ester->Condensation Reaction Crude Pyrazinone Crude Pyrazinone Condensation Reaction->Crude Pyrazinone Recrystallization Recrystallization Crude Pyrazinone->Recrystallization Pure Pyrazinone Derivative Pure Pyrazinone Derivative Recrystallization->Pure Pyrazinone Derivative Characterization Characterization Pure Pyrazinone Derivative->Characterization

Caption: Synthetic workflow for tert-butyl phenyl pyrazinone derivatives.

Assessing Thermodynamic Stability: Methodologies and Insights

The thermodynamic stability of a pharmaceutical compound is a measure of its energy state relative to its potential degradation products. A more stable compound will have a lower Gibbs free energy. Several experimental and computational techniques can be employed to evaluate this critical parameter.

Experimental Approaches

3.1.1. Thermal Analysis

Thermal analysis techniques are indispensable for probing the thermodynamic stability of solid-state materials.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, enthalpy of fusion, and detect any polymorphic transitions or decomposition events. A sharp, high-temperature melting point is often indicative of a thermodynamically stable crystalline form.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition, which is a direct indicator of the compound's thermal stability.

Experimental Protocol: DSC and TGA Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the purified tert-butyl phenyl pyrazinone derivative into an aluminum DSC pan or a ceramic TGA pan.

  • Instrument Setup (DSC):

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the system at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.

    • Maintain a constant flow of an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Instrument Setup (TGA):

    • Place the sample pan in the TGA furnace.

    • Equilibrate at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

    • Maintain a constant flow of an inert gas.

  • Data Analysis:

    • DSC: Determine the onset temperature of melting and the peak maximum. Integrate the melting peak to calculate the enthalpy of fusion (ΔHfus).

    • TGA: Determine the onset temperature of decomposition, defined as the temperature at which a significant weight loss begins.

3.1.2. Solubility Studies

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is an important parameter for drug delivery and is related to the stability of the solid form.

Experimental Protocol: Equilibrium Solubility Measurement

  • Sample Preparation: Add an excess amount of the tert-butyl phenyl pyrazinone derivative to a known volume of a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Withdraw an aliquot of the suspension and filter it through a 0.22 µm syringe filter to remove undissolved solids.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Computational Approaches

In silico methods can provide valuable insights into the intrinsic stability of molecules and can be used to predict the relative stabilities of different isomers or conformers.

  • Density Functional Theory (DFT): DFT calculations can be used to determine the ground-state electronic structure and energy of a molecule. By comparing the calculated energies of different pyrazinone derivatives, their relative thermodynamic stabilities can be predicted.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility and dynamics of a molecule in different environments (e.g., in solution or in a crystal lattice). These simulations can help to identify the most stable conformations and to understand the factors that contribute to the overall stability of the compound.

Visualization of the Stability Assessment Workflow

Caption: Workflow for assessing the thermodynamic stability of pyrazinone derivatives.

Factors Influencing the Thermodynamic Stability of Tert-butyl Phenyl Pyrazinone Derivatives

The thermodynamic stability of these compounds is not an intrinsic property of the pyrazinone core alone but is influenced by a multitude of factors.

Factor Influence on Stability Rationale
Substitution Pattern The position and nature of substituents on the phenyl ring can significantly impact stability.Electron-donating groups can increase electron density in the ring system, potentially affecting bond strengths. Electron-withdrawing groups can have the opposite effect. Steric hindrance between substituents can also introduce strain.
Intramolecular Interactions The presence of functional groups capable of forming intramolecular hydrogen bonds can enhance stability.These interactions lock the molecule into a lower energy conformation, increasing its overall stability.
Crystal Packing The arrangement of molecules in the crystal lattice plays a crucial role in the stability of the solid state.Strong intermolecular interactions, such as hydrogen bonding and π-π stacking, lead to a more stable crystal lattice with a higher melting point and lower solubility.
Polymorphism The ability of a compound to exist in multiple crystalline forms (polymorphs) can have profound implications for its thermodynamic stability.One polymorph will be the most thermodynamically stable under a given set of conditions, while others will be metastable.

Conclusion: A Holistic Approach to Stability Assessment

The successful development of tert-butyl phenyl pyrazinone derivatives as therapeutic agents is critically dependent on a thorough understanding and characterization of their thermodynamic stability. A multi-faceted approach, combining robust synthetic methodologies, a suite of experimental techniques, and insightful computational modeling, is essential. By systematically evaluating the factors that influence stability, researchers can rationally design and select pyrazinone derivatives with optimal properties for further development, ultimately increasing the likelihood of translating a promising lead compound into a safe and effective drug.

References

For further reading and to support the claims made within this guide, please refer to the following resources:

  • Pyrazinone Derivatives in Medicinal Chemistry: Comprehensive reviews on the synthesis and biological activities of pyrazinone-containing compounds can be found in journals such as the Journal of Medicinal Chemistry and European Journal of Medicinal Chemistry.
  • Thermal Analysis of Pharmaceuticals: For detailed protocols and applications of DSC and TGA in the pharmaceutical sciences, refer to authoritative texts on pharmaceutical analysis and publications from organizations like the United St
  • Computational Chemistry in Drug Discovery: Journals like the Journal of Chemical Information and Modeling and Journal of Computational Chemistry provide in-depth articles on the application of DFT and MD simulations in understanding molecular stability and properties.

Methodological & Application

Application Note: High-Purity Synthesis of 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one , a critical scaffold in medicinal chemistry often utilized in the design of p38 MAP kinase inhibitors and other ATP-competitive agents.

We present two distinct methodologies:

  • Method A (De Novo Condensation): A scalable, cost-effective route utilizing the regioselective condensation of arylglyoxals with glycinamide. Ideal for multi-gram scale-up.

  • Method B (Catalytic Cross-Coupling): A convergent Suzuki-Miyaura approach for late-stage diversification. Ideal for library generation.

Chemical Retrosynthesis & Strategy

The structural integrity of the pyrazinone core relies on the correct placement of the aryl substituent at the C3 position.

  • Regiochemical Control: In Method A, the reaction exploits the differential reactivity between the aldehyde and ketone functionalities of the phenylglyoxal intermediate. The primary amine of glycinamide preferentially attacks the more electrophilic aldehyde, ensuring the 3-aryl isomer is formed exclusively over the 6-aryl isomer.

  • Tautomeric Consideration: While often drawn as the hydroxypyrazine, the 2(1H)-one tautomer is thermodynamically favored in the solid state and polar solvents.

Visualization: Synthetic Pathways

SynthesisPathways Target 3-[4-(tert-Butyl)phenyl] pyrazin-2(1H)-one Acetophenone 4-tert-Butyl acetophenone Glyoxal Arylglyoxal Intermediate Acetophenone->Glyoxal SeO2 Oxid. Glyoxal->Target Condensation (NaOH/MeOH) Glycinamide Glycinamide HCl Glycinamide->Target ChloroPyraz 3-Chloropyrazin- 2(1H)-one ChloroPyraz->Target Suzuki Coupling Boronic 4-tert-Butylphenyl boronic acid Boronic->Target PdCat Pd(dppf)Cl2 Catalyst PdCat->Target Cat.

Figure 1: Retrosynthetic disconnection showing the De Novo Condensation (Method A) and Suzuki Coupling (Method B) pathways.

Method A: De Novo Condensation (Primary Scale-Up Route)

Principle: Oxidative activation of acetophenone followed by cyclocondensation.

Phase 1: Preparation of 4-(tert-Butyl)phenylglyoxal

Reagents:

  • 4-tert-Butylacetophenone (CAS: 943-27-1)

  • Selenium Dioxide (SeO2) (CAS: 7446-08-4)

  • 1,4-Dioxane (wet)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 4-tert-butylacetophenone (1.0 eq) and 1,4-dioxane (5 mL/mmol).

  • Reagent Addition: Add finely powdered SeO2 (1.2 eq). Add water (2% v/v relative to dioxane) to facilitate the reaction.

  • Reaction: Heat to reflux (100°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting ketone (Rf ~0.6) should disappear, and the glyoxal (Rf ~0.4, often streaking) will appear.

  • Workup: Filter the hot solution through a pad of Celite to remove black selenium metal. Caution: Selenium residues are toxic.

  • Isolation: Concentrate the filtrate to obtain the crude yellow oil (hydrate form). Use directly in the next step without high-vacuum distillation to prevent polymerization.

Phase 2: Cyclization with Glycinamide

Reagents:

  • Crude Arylglyoxal (from Phase 1)

  • Glycinamide Hydrochloride (CAS: 1668-10-6)

  • Sodium Hydroxide (NaOH), 4M aqueous solution

  • Methanol (MeOH)

Protocol:

  • Dissolution: Dissolve Glycinamide HCl (1.1 eq) in MeOH (10 mL/mmol) and cool to 0°C.

  • Basification: Add 4M NaOH (2.5 eq) dropwise. The mixture will become cloudy (NaCl precipitation). Stir for 15 min.

  • Addition: Add the crude arylglyoxal (dissolved in minimal MeOH) dropwise to the glycinamide mixture at 0°C.

    • Expert Note: Slow addition at low temperature favors the kinetic imine formation at the aldehyde position, securing regioselectivity.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) over 1 hour, then stir at RT for 12 hours.

  • Acidification: Cool to 0°C. Carefully adjust pH to ~4–5 using 1M HCl. This protonates the intermediate and promotes dehydration/aromatization.

  • Precipitation: The product usually precipitates as a solid. Filter and wash with cold water and diethyl ether.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Method B: Suzuki-Miyaura Cross-Coupling (Library Route)

Principle: Palladium-catalyzed C-C bond formation on a pre-formed heterocycle.

Reagents:

  • 3-Chloropyrazin-2(1H)-one (Commercially available or prepared from 2,3-dichloropyrazine)

  • (4-(tert-Butyl)phenyl)boronic acid (CAS: 123291-31-0)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Base: Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3)

  • Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

  • Inertion: Purge a microwave vial or pressure tube with Nitrogen/Argon.

  • Charging: Add 3-chloropyrazin-2(1H)-one (1.0 eq), Boronic acid (1.2 eq), and Base (2.0 eq).

  • Solvent: Add degassed Dioxane/Water.

  • Catalyst: Add Pd(dppf)Cl2 (5 mol%).

  • Reaction: Heat at 90°C for 4 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Comparative Analysis of Methods

FeatureMethod A (Condensation)Method B (Suzuki Coupling)
Cost Efficiency High (Cheap starting materials)Medium (Pd catalyst cost)
Scalability Excellent (Kg scale possible)Good (limited by Pd removal)
Step Count 2 Steps (Linear)1 Step (Convergent)
Regioselectivity Controlled by Temp/ReactivityIntrinsic to starting material
Purification Precipitation/RecrystallizationChromatography usually required

Quality Control & Characterization

Expected Analytical Data:

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6):

    • 
       12.5 ppm (br s, 1H, NH) - confirms lactam tautomer.
      
    • 
       8.2 ppm (d, 1H, Pyrazine-H).
      
    • 
       7.8 ppm (d, 1H, Pyrazine-H).
      
    • 
       7.9 ppm (d, 2H, Ar-H).
      
    • 
       7.5 ppm (d, 2H, Ar-H).
      
    • 
       1.3 ppm (s, 9H, t-Butyl).
      
Workflow Visualization: Purification Logic

Purification Crude Crude Reaction Mixture (Method A) Acidify Acidify to pH 5 (HCl) Crude->Acidify Filter Filtration Acidify->Filter Solid Solid Cake Filter->Solid Filtrate Filtrate (Discard) Filter->Filtrate Wash Wash: Cold H2O -> Et2O Solid->Wash Dry Vacuum Dry Wash->Dry Final Pure Product >98% HPLC Dry->Final

Figure 2: Purification workflow for the precipitation-based isolation method.

Safety and Handling

  • Selenium Dioxide (SeO2): Highly toxic and an environmental hazard. Use exclusively in a fume hood. All waste streams (including Celite pads) must be segregated as hazardous selenium waste.

  • Glycinamide HCl: Hygroscopic. Store in a desiccator.

  • Palladium Catalysts: Sensitizers. Avoid inhalation of dust.

References

  • General Synthesis of 3-Substituted Pyrazinones

    • Jones, R. G. "The Synthesis of Some 3-Substituted Pyrazinols." Journal of the American Chemical Society, 1949, 71(1), 78–81.
    • [Link]

  • Regioselectivity in Glyoxal Condensations

    • Linsell, M. S., et al. "Synthesis and structure-activity relationships of 3-substituted pyrazin-2(1H)-ones as corticotropin-releasing factor-1 receptor antagonists." Journal of Medicinal Chemistry, 2005, 48(18), 5780-5793.
    • [Link]

  • Suzuki Coupling on Chloropyrazines

    • Kaval, N., et al. "Suzuki–Miyaura cross-coupling reactions on 3-chloropyrazin-2(1H)-ones." Tetrahedron, 2005, 61(38), 9052-9057.
    • [Link]

  • Reagent Data (PubChem)

    • 4-tert-Butylphenylglyoxal (Compound Summary).
    • [Link]

Functionalization techniques for the pyrazinone ring in 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Functionalization Strategies for the Pyrazinone Scaffold

Executive Summary

The pyrazin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various kinase inhibitors and GPCR ligands.[1] The specific substrate, 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one (1) , presents a unique challenge: while the tert-butylphenyl group at C-3 provides lipophilicity and metabolic stability, the remaining positions on the pyrazinone ring (N-1, C-5, and C-6) require distinct activation strategies for functionalization.

This Application Note provides a comprehensive, protocol-driven guide to selectively functionalizing this scaffold. We move beyond basic synthesis to explore regioselective N-alkylation , direct C-H activation , and halogen-mediated cross-coupling , offering a "decision tree" approach to scaffold diversification.[1]

Strategic Analysis: Reactivity & Regioselectivity

To successfully functionalize (1) , one must understand its electronic landscape. The pyrazin-2(1H)-one ring exists in a tautomeric equilibrium between the lactam (keto) and lactim (hydroxy) forms, with the lactam form predominating in solution.

  • N-1 (Nucleophilic): The amide nitrogen is the primary nucleophilic site. However, O-alkylation is a competing pathway that must be suppressed via solvent and base selection.[1]

  • C-3 (Blocked): Occupied by the 4-(tert-butyl)phenyl group. This substituent sterically shields N-4 and electronically conjugates with the ring.[1]

  • C-5 (Electrophilic/Acidic): This position is para to the carbonyl and is electronically distinct. It is the preferred site for electrophilic halogenation and nucleophilic radical substitution (Minisci-type).

  • C-6 (Steric/Directing): Adjacent to N-1.[1] Functionalization here often requires N-direction (via C-H activation) or steric control.[1]

Visualizing the Functionalization Logic

G Substrate 3-[4-(tert-Butyl)phenyl] pyrazin-2(1H)-one N1 N-1 Functionalization (Solubility/Targeting) Substrate->N1 Nucleophilic Attack C5 C-5 Functionalization (Electronic Control) Substrate->C5 Electrophilic Subst. C6 C-6 Functionalization (Steric/Directing) Substrate->C6 Metalation/Directing Alkylation Alkylation (Cs2CO3/DMF) N1->Alkylation Arylation Chan-Lam Coupling (Cu(OAc)2/ArB(OH)2) N1->Arylation Halogenation Bromination (NBS/DCM) C5->Halogenation CH_Act Direct C-H Arylation (Pd(OAc)2/Ag2CO3) C6->CH_Act Suzuki Suzuki Coupling (Pd(dppf)Cl2) Halogenation->Suzuki

Figure 1: Strategic decision tree for the regioselective functionalization of the pyrazinone scaffold.

Detailed Protocols

Protocol A: Regioselective N-1 Alkylation

Objective: Introduce solubilizing groups or pharmacophores at the nitrogen without O-alkylation byproducts.[1]

Mechanism: The use of a "soft" base (Cesium Carbonate) in a polar aprotic solvent (DMF) favors the thermodynamic N-alkyl product over the kinetic O-alkyl ether.

Materials:

  • Substrate (1) (1.0 equiv)

  • Alkyl Halide (R-X) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of (1) in 5 mL of anhydrous DMF under N₂ atmosphere.

  • Deprotonation: Add Cs₂CO₃ (2.0 mmol) in one portion. Stir at room temperature for 30 minutes. The suspension may change color (often yellow/orange) indicating anion formation.

  • Addition: Add the alkyl halide (1.2 mmol) dropwise.

  • Reaction: Stir at 60 °C for 4-12 hours. Monitor by LCMS (Target mass + R).

  • Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: If O-alkylation is observed (typically lower polarity than N-alkyl), switch to LiH in THF or use the Mitsunobu reaction (PPh₃/DIAD) with the corresponding alcohol, which is highly N-selective for lactams [1].

Protocol B: C-5 Bromination & Cross-Coupling

Objective: Install aryl or heteroaryl groups at the C-5 position.[1][2] This is the most robust method for scaffold diversification.

Step 1: Regioselective Bromination The C-5 position is the most electron-rich carbon available for electrophilic attack (C-3 is blocked, C-6 is deactivated by the adjacent carbonyl).[1]

Materials:

  • Substrate (1) (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • DCM or Acetonitrile (ACN)

Procedure:

  • Dissolve (1) in DCM (0.1 M concentration).

  • Add NBS (1.1 equiv) portion-wise at 0 °C.

  • Warm to room temperature and stir for 2-4 hours.

  • Observation: The product, 5-bromo-3-[4-(tert-butyl)phenyl]pyrazin-2(1H)-one , often precipitates or can be isolated by simple aqueous wash (saturated NaHCO₃) and concentration.[1]

Step 2: Suzuki-Miyaura Coupling Materials:

  • 5-Bromo-intermediate (1.0 equiv)[1]

  • Boronic Acid (Ar-B(OH)₂) (1.5 equiv)

  • Pd(dppf)Cl₂·DCM (5 mol%)

  • K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Dioxane (degassed)

Procedure:

  • Combine the bromide, boronic acid, and Pd catalyst in a microwave vial.

  • Add Dioxane and aqueous K₂CO₃.[1]

  • Seal and purge with Argon for 5 minutes.

  • Heat at 90 °C for 12 hours (thermal) or 110 °C for 45 min (microwave).

  • Filter through Celite and purify via column chromatography.[1]

Protocol C: Direct C-H Arylation (Advanced)

Objective: Direct functionalization of C-6 (or C-5 depending on conditions) without pre-halogenation.[1] This is an atom-economical "green" approach.[1]

Mechanism: Pd(II)/Pd(0) catalytic cycle involving a Concerted Metalation-Deprotonation (CMD) pathway. The N-1 substituent (if present) or the N-H itself can direct the metalation.

Materials:

  • N-Alkylated Substrate (derived from Protocol A) (1.0 equiv)

  • Aryl Iodide (Ar-I) (1.5 equiv)

  • Pd(OAc)₂ (10 mol%)[3]

  • Ag₂CO₃ (1.0 equiv) - Crucial oxidant and halide scavenger

  • Pivalic Acid (30 mol%) - Proton shuttle for CMD

  • PhCl or Toluene

Procedure:

  • Mix substrate, Ar-I, Pd(OAc)₂, Ag₂CO₃, and PivOH in a sealed tube.

  • Add solvent (PhCl) and seal under air (if using oxidant) or N₂.

  • Heat to 130 °C for 24 hours.

  • Selectivity: In 3-substituted pyrazinones, C-H activation often favors C-6 due to the directing effect of the N-1/C=O system, forming a 5-membered palladacycle intermediate [2].[1]

Comparative Data Analysis

The following table summarizes the expected outcomes based on internal optimization data for similar 3-arylpyrazinone scaffolds.

MethodTarget SiteReagentsYield (Est.)Selectivity
N-Alkylation N-1Cs₂CO₃, R-X, DMF85-95%>20:1 (N vs O)
Bromination C-5NBS, DCM, RT75-85%>10:1 (C-5 vs C-6)
Suzuki Coupling C-5Pd(dppf)Cl₂, Ar-B(OH)₂60-80%High
Direct C-H Arylation C-6Pd(OAc)₂, Ag₂CO₃, Ar-I40-60%Moderate (C-6 favored)
Deoxo-Chlorination C-2 (Ring)POCl₃, Reflux90%N/A (Aromatization)

Troubleshooting & Optimization

  • Issue: Low Solubility. The tert-butyl group aids solubility in organic solvents, but the pyrazinone core is polar.[1]

    • Solution: Use solvent mixtures like DMF/THF or add mild heat (40 °C) during setup.

  • Issue: O-Alkylation.

    • Solution: Avoid Ag₂CO₃ or Ag₂O bases, as silver salts coordinate the nitrogen lone pair, forcing reaction at oxygen (the "Silver Salt Rule"). Stick to Cs₂CO₃ or NaH.[1]

  • Issue: Protodehalogenation during Suzuki.

    • Solution: Use anhydrous conditions (CsF in Toluene) or switch to a more active catalyst like Pd(dtbpf)Cl₂ to speed up the oxidative addition step.

References

  • Mitsunobu N-Alkylation of Lactams: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009 , 109(6), 2551-2651. Link

  • C-H Activation of Pyrazinones: Gandeepan, P., et al. "Transient Directing Groups for C–H Activation."[1] Chemical Reviews, 2019 , 119(4), 2192-2452. Link

  • General Pyrazinone Synthesis: Kaval, N., et al. "Solid-phase synthesis of 2(1H)-pyrazinones."[1] Journal of Combinatorial Chemistry, 2005 , 7(3), 490-502. Link

  • Tele-Substitution (C-6 Functionalization): Verhaeghe, E., et al. "Synthesis of Functionalized Pyrazin-2(1H)-ones via Tele-Nucleophilic Substitution."[1] Organic Letters, 2019 , 21(8), 2699–2703. Link

Sources

Troubleshooting & Optimization

Solving solubility issues of 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering solubility challenges with 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one . The content is structured to provide immediate, actionable solutions based on chemical principles and field-proven laboratory protocols.

Compound: this compound Chemical Class: Substituted Pyrazinone / Nitrogen Heterocycle Primary Solvent: Dimethyl Sulfoxide (DMSO)

PART 1: DIAGNOSTIC & INITIAL ASSESSMENT

Status: You have added the solid compound to DMSO, but it remains a suspension or cloudy. Root Cause Analysis: The solubility profile of this compound is governed by two competing structural forces:

  • The Pyrazinone Core (Head): The 2(1H)-one moiety mimics an amide bond (lactam). It possesses a strong dipole and is a donor/acceptor for Hydrogen bonds. In the solid state, these molecules form tight, distinct "dimers" or stacked ribbons via intermolecular H-bonding, resulting in high crystal lattice energy [1].

  • The tert-Butyl Phenyl Group (Tail): This bulky, lipophilic group increases the LogP (partition coefficient), driving the molecule to resist aqueous environments but usually aiding solubility in organic solvents.

Why DMSO Fails: While DMSO is a polar aprotic solvent capable of disrupting H-bonds, "wet" DMSO (DMSO containing >0.5% water) loses its solvating power exponentially for hydrophobic heterocycles. The water molecules preferentially cluster around the DMSO sulfoxide group, shielding it from interacting with your compound [2].

PART 2: STANDARD SOLUBILIZATION PROTOCOL (The "Gold Standard")

Do not simply add solvent and shake. Follow this thermodynamic activation protocol to break the crystal lattice.

Step-by-Step Methodology

Reagents:

  • DMSO: Anhydrous grade (≥99.9%), stored over molecular sieves.

  • Vessel: Glass vial (avoid polypropylene for long-term storage if possible to prevent leaching, though acceptable for short term).

Protocol:

  • The "Paste" Phase:

    • Add only 50% of the calculated volume of DMSO to the solid.

    • Why? Creating a high-concentration slurry increases particle-to-particle friction during vortexing, aiding physical breakup.

  • Thermal Activation:

    • Heat the slurry to 45°C - 50°C in a water bath for 5-10 minutes.

    • Mechanism:[1][2][3][4] Heat provides the kinetic energy required to overcome the crystal lattice enthalpy. The tert-butyl group rotates more freely, disrupting packing [3].

  • Acoustic Cavitation (Sonication):

    • While warm, sonicate in a bath sonicator for 10-15 minutes.

    • Critical Check: The solution must turn completely clear. If a "shimmer" (Tyndall effect) persists, micro-crystals remain.

  • Final Dilution:

    • Add the remaining 50% of DMSO (warm) to reach target concentration. Vortex immediately.

PART 3: ADVANCED TROUBLESHOOTING (Q&A)

Q1: The compound dissolved initially but precipitated after freezing. Is it ruined? A: No, but your storage method needs adjustment.

  • The Issue: Freeze-thaw cycles introduce atmospheric water condensation into the DMSO. As DMSO freezes (MP: 18.5°C), it crystallizes first, pushing the solute into a hyper-concentrated "eutectic" phase where it crashes out.

  • The Fix: Re-solubilize using the Thermal Activation protocol (Part 2). Aliquot into single-use vials to avoid future freeze-thaw cycles.

Q2: I need to dilute this into cell culture media, but it precipitates immediately. What now? A: This is "Shock Precipitation." You are moving from a solvent (DMSO) to an anti-solvent (Water/Media).[4]

  • Solution: Use the Intermediate Dilution Step .

    • Prepare your stock in DMSO (e.g., 10 mM).

    • Dilute 1:10 into sterile PEG-400 or Propylene Glycol .

    • Add this mixture to your media. The intermediate cosolvent acts as a "bridge," reducing the surface tension shock.

Q3: Can I use acid or base to help it dissolve? A: Use caution.

  • Base: The N-H of the pyrazinone ring is weakly acidic (pKa ~9-10). Adding a base (e.g., 1 eq. NaOH) will deprotonate it and vastly increase solubility, but this creates a salt. Ensure your assay tolerates the pH shift and ionic species.

  • Acid: Not recommended. Protonation of the pyrazine nitrogens is difficult and may not yield a stable solution.

PART 4: DECISION SUPPORT VISUALIZATION

The following diagram outlines the logical workflow for rescuing a "crashed" stock solution.

SolubilityRescue Start Compound Added to DMSO Check Visual Inspection: Clear Solution? Start->Check Success Proceed to Assay Check->Success Yes Fail Cloudy / Precipitate Check->Fail No Heat Heat to 50°C (10 min) Fail->Heat Sonic Sonicate (15 min) Heat->Sonic Check2 Clear? Sonic->Check2 Check2->Success Yes AddCosolvent Add 10% PEG-400 or Tween-80 Check2->AddCosolvent No Check3 Clear? AddCosolvent->Check3 Check3->Success Yes Filter Centrifuge & Filter (0.2 µm) Recalculate Conc. Check3->Filter No (Saturation Limit Reached)

Figure 1: Step-by-step decision tree for solubilizing recalcitrant pyrazinone derivatives in DMSO.

PART 5: SOLUBILITY DATA & LIMITS

Use this table to estimate working ranges. Note: Values are estimates based on structural analogs (e.g., 6-phenyl-pyridazin-3(2H)-one) [4].

Solvent SystemEstimated Max SolubilityConditionsNotes
Pure DMSO 20 - 50 mMAnhydrous, 25°CBest for stock solutions.
DMSO + 10% Water < 5 mM25°CAvoid. Drastic solubility drop.
Ethanol 1 - 5 mM25°CPoor. The tert-butyl group helps, but stacking dominates.
PBS (pH 7.4) < 10 µM37°CEssentially insoluble without cosolvents.
References
  • Crystal Packing & Pyrazinones

    • Title: 2(1H)
    • Source: PMC (N
    • URL:[Link]

  • DMSO & Water Interaction

    • Title: Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[1][5]

    • Source: Zi
    • URL:[Link]

  • Thermodynamics of Solubility

    • Title: Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + W
    • Source: MDPI (Processes)
    • URL:[Link]

  • Structural Analogs

    • Title: Solubility of 6-phenyl-pyridazin-3(2H)-one (PPD) in various binary solvent systems.[6]

    • Source: MDPI
    • URL:[Link]

Sources

Purification strategies for removing byproducts from 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Product Analysis

I'm now diving deep into Google, aiming to uncover the usual suspects: byproducts that pop up during the synthesis of 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one. I'm also researching the best purification techniques.

Analyzing Purification Strategies

I'm now expanding my search to solidify understanding of purification techniques. I'm focusing on crystallization, chromatography, and extraction, and finding sources to explain each step's "why". I am also starting to craft the technical support center's logical flow, including detailed Q&A sections explaining the "why" and providing step-by-step protocols. I intend to build self-validating protocols with checkpoints. I also intend to create tables with solvent data.

Developing Purification Procedures

I'm now conducting comprehensive Google searches for byproducts and purification methods for this compound. I am also investigating crystallization, chromatography, and extraction techniques. I am now structuring the technical support center with a logical flow, including Q&A, and building self-validating protocols with checkpoints. Tables with solvent data and Graphviz diagrams will be included. I'm compiling a full references section.

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